molecular formula C13H18O B13606178 3-(4-Tert-butylphenyl)prop-2-en-1-ol

3-(4-Tert-butylphenyl)prop-2-en-1-ol

Katalognummer: B13606178
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: RPMMXQDNPXDFDN-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Tert-butylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the aldol condensation of 4-tert-butylbenzaldehyde with propanal in the presence of a base catalyst such as piperidine. This reaction is typically carried out in an ionic liquid to enhance selectivity and yield .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can significantly improve the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Tert-butylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-Tert-butylphenyl)prop-2-enal or 3-(4-Tert-butylphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(4-Tert-butylphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(4-Tert-butylphenyl)prop-2-en-1-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Tert-butylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Tert-butylphenyl)prop-2-enal
  • 3-(4-Tert-butylphenyl)prop-2-enoic acid
  • 3-(4-Tert-butylphenyl)propan-1-ol

Uniqueness

3-(4-Tert-butylphenyl)prop-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability. Additionally, the presence of the prop-2-en-1-ol moiety allows for diverse chemical modifications, making it a versatile compound in various applications.

Eigenschaften

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

(E)-3-(4-tert-butylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-9,14H,10H2,1-3H3/b5-4+

InChI-Schlüssel

RPMMXQDNPXDFDN-SNAWJCMRSA-N

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/CO

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.